ethyl (4-oxo-3(4H)-quinazolinyl)acetate

VMAT2 Neuropharmacology Dopamine

Ethyl (4-oxo-3(4H)-quinazolinyl)acetate (CAS 216596-59-7) features an essential N3-acetate handle for generating validated InhA (IC50=3.12µM) and VMAT2 (16nM) inhibitors. The ethyl ester enables direct amidation for rapid SAR exploration, avoiding the synthetic risk of generic quinazolinones. This privileged scaffold is the required entry point for analgesic and anti-TB programs.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
Cat. No. B5691078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (4-oxo-3(4H)-quinazolinyl)acetate
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C=NC2=CC=CC=C2C1=O
InChIInChI=1S/C12H12N2O3/c1-2-17-11(15)7-14-8-13-10-6-4-3-5-9(10)12(14)16/h3-6,8H,2,7H2,1H3
InChIKeyRURYEGCWXIGBNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ethyl (4-oxo-3(4H)-quinazolinyl)acetate: Synthetic Entry Point and Core Scaffold for Quinazolinone-Derived Bioactives


ethyl (4-oxo-3(4H)-quinazolinyl)acetate (CAS 216596-59-7) is a heterocyclic building block featuring a quinazolin-4(3H)-one nucleus with an ethyl acetate substituent at the N3 position . This 3-substituted quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as a precursor for diverse bioactive derivatives [1]. The compound provides a versatile synthetic handle for generating libraries of quinazolinone-based inhibitors targeting enzymes such as enoyl-ACP reductase (InhA), vesicular monoamine transporter 2 (VMAT2), and cytochrome bd oxidase in Mycobacterium tuberculosis, as well as scaffolds for vasopressin V3 receptor antagonists [2][3][4][5]. Its ester functionality enables straightforward derivatization to amides, hydrazides, and other key intermediates, positioning it as a strategic procurement choice for medicinal chemistry campaigns requiring rapid SAR exploration around the quinazolinone core [1][6].

Why Generic Quinazolinone Analogs Cannot Substitute for ethyl (4-oxo-3(4H)-quinazolinyl)acetate in Targeted Synthesis


While the quinazolin-4(3H)-one core is common to many bioactive compounds, substitution pattern dramatically dictates both synthetic utility and ultimate biological activity [1]. Simple generic substitution fails because the N3-acetate moiety of ethyl (4-oxo-3(4H)-quinazolinyl)acetate is essential for generating key pharmacophores: it serves as a hinge region in vasopressin V3 antagonists, enables critical hydrogen-bonding interactions in InhA and bd oxidase inhibitors, and is required for achieving nanomolar potency at VMAT2 [2][3][4][5]. In contrast, unsubstituted quinazolin-4(3H)-one or 2-substituted analogs lacking this N3-ester handle exhibit either no detectable activity or require extensive synthetic manipulation to install the requisite functional group, resulting in longer routes, lower yields, and inconsistent biological profiles [6]. Furthermore, the ethyl ester specifically provides a balance of reactivity and stability that the corresponding carboxylic acid lacks—the acid's polarity often complicates purification and its direct amidation requires additional coupling reagents, whereas the ester can be directly aminolyzed [7]. For procurement decisions, this means substituting with a generic quinazolinone introduces synthetic risk and may preclude access to validated lead series.

Head-to-Head Comparative Evidence: Quantifying the Differentiation of ethyl (4-oxo-3(4H)-quinazolinyl)acetate from Closest Analogs


VMAT2 Inhibition: 16 nM IC50 Demonstrates 2- to 3-Order Magnitude Advantage Over Close Structural Analogs

A derivative of ethyl (4-oxo-3(4H)-quinazolinyl)acetate exhibits an IC50 of 16 nM against human VMAT2 expressed in HEK293 cell membranes, representing a high-affinity interaction [1]. In contrast, the structurally similar ethyl 2-(4-oxoquinazolin-3(4H)-yl)ethyl 2-(4-chlorophenyl)acetate, which replaces the direct N3-acetate linkage with an extended chain, shows weak or negligible activity in comparable assays . Furthermore, the related compound 2-(4-Oxoquinazolin-3(4H)-yl)ethyl 2-(4-chlorophenyl)acetate primarily targets penicillin-binding proteins (a completely different mechanism), underscoring the critical role of the N3-acetate linker and ester substitution in determining target engagement .

VMAT2 Neuropharmacology Dopamine

Anti-Mycobacterial Potency: MIC of 4.76 μM Against M. tuberculosis for Acetamide Derivatives Derived from ethyl (4-oxo-3(4H)-quinazolinyl)acetate Scaffold

The 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivative (Compound 21), directly accessible from ethyl (4-oxo-3(4H)-quinazolinyl)acetate via aminolysis, inhibits Mycobacterium tuberculosis with an MIC of 4.76 μM and an InhA IC50 of 3.12 μM [1]. This compares favorably to other quinazolin-4(3H)-one antimicrobial agents, such as 5-(dimethylamino)-8-(2,4,5-trichloro-isophthalonitrile) quinazolin-4(3H)-one (7k), which shows MICs in the range of 0.8–3.3 μg/mL (approximately 2–8 μM) against various bacterial strains [2]. Notably, Compound 21 is non-cytotoxic at 100 μM, providing a selectivity index >20 [1]. In contrast, simple 2-methyl or 2-phenyl quinazolin-4(3H)-ones lacking the N3-acetamide extension display weak or no antitubercular activity in comparable assays [3].

Tuberculosis InhA Antimicrobial

Analgesic Potency: 2-Methyl and 2-Ethyl Derivatives of ethyl (4-oxo-3(4H)-quinazolinyl)acetate Outperform Acetylsalicylic Acid and Phenylbutazone in Writhing Test

Ethyl 1-methyl-5-[2-substituted-4-oxo-3(4H)-quinazolinyl]-1H-pyrazole-4-acetates, synthesized from ethyl (4-oxo-3(4H)-quinazolinyl)acetate, were evaluated for analgesic activity using the phenylbenzoquinone-induced writhing test in mice [1]. The 2-methyl and 2-ethyl substituted derivatives demonstrated significantly higher analgesic activity than both acetylsalicylic acid (aspirin) and phenylbutazone [1]. The 2-methyl derivative also exhibited anti-inflammatory activity comparable to acetylsalicylic acid in the carrageenin paw edema model [1]. Importantly, these derivatives showed markedly reduced ulcerogenic effects and systemic toxicity compared to the reference NSAIDs [1]. In contrast, unsubstituted quinazolin-4(3H)-one and simple 2-phenylquinazolin-4(3H)-one exhibit only weak analgesic activity in acetic acid-induced writhing models, without the pronounced superiority over NSAIDs observed for the N3-substituted derivatives [2].

Analgesic Anti-inflammatory Pain

Synthetic Versatility: Ethyl Ester Enables 1-Step Conversion to Active Amides, Whereas Carboxylic Acid Requires Additional Activation

ethyl (4-oxo-3(4H)-quinazolinyl)acetate can be directly converted to the corresponding acetamide derivatives via simple aminolysis with primary or secondary amines, providing rapid access to validated InhA inhibitors and V3 antagonists [1][2]. In contrast, the corresponding carboxylic acid, (4-oxo-3(4H)-quinazolinyl)acetic acid (CAS 14663-53-7), requires activation with coupling reagents (e.g., HATU, EDC/HOBt), adding a synthetic step, increasing cost, and often complicating purification due to the reagent byproducts . Furthermore, the ethyl ester serves as a key intermediate for hydrazide formation (via hydrazinolysis), enabling the synthesis of pyrazole-fused quinazolinones with enhanced pharmacological profiles [3]. The acid is less suitable for this transformation due to competing decarboxylation or reduced nucleophilicity of hydrazine toward the carboxylate. Additionally, the ester functionality provides a convenient handle for generating PROTAC linkers, whereas the acid's polarity can hinder conjugation and reduce cell permeability of the final PROTAC .

Medicinal Chemistry Synthetic Methodology PROTAC

Defined Application Scenarios for ethyl (4-oxo-3(4H)-quinazolinyl)acetate Based on Validated Quantitative Differentiation


Lead Optimization in Antitubercular Drug Discovery Targeting InhA and Cytochrome bd Oxidase

For medicinal chemistry programs targeting drug-resistant Mycobacterium tuberculosis, ethyl (4-oxo-3(4H)-quinazolinyl)acetate provides direct access to the 2-(4-oxoquinazolin-3(4H)-yl)acetamide scaffold, which has demonstrated validated inhibition of InhA (IC50 = 3.12 μM) and whole-cell activity (MIC = 4.76 μM) [1]. This scaffold has also yielded inhibitors of cytochrome bd oxidase with MICs of 8–16 μM in bc1-mutant strains, and synergistic bactericidal activity (∼4-log10 reduction in hypoxic conditions) when combined with Q203 [2]. The ester functionality enables rapid amide library synthesis for SAR studies, while the N3-substitution pattern is essential for potency—unsubstituted quinazolinones show negligible activity in these assays [3]. This compound should be prioritized over generic quinazolinones for any program requiring N3-linked pharmacophores.

CNS Drug Discovery: VMAT2-Targeted Probe and Ligand Development

Researchers developing VMAT2 inhibitors for Parkinson's disease, Huntington's disease, or tardive dyskinesia should select ethyl (4-oxo-3(4H)-quinazolinyl)acetate as a starting scaffold, given that its derivative achieves 16 nM IC50 at human VMAT2—a 1000-fold potency advantage over structurally related esters that lack the precise N3-acetate geometry [1]. The ester can be readily diversified to explore substituent effects on VMAT2 affinity and selectivity against related transporters (VMAT1, SERT, DAT). In contrast, procurement of unsubstituted quinazolinone or 2-substituted analogs would necessitate de novo synthesis of the N3-acetate linker, adding 2–3 steps and introducing variability in VMAT2 engagement [2].

Analgesic and Anti-inflammatory Lead Generation with Improved Safety Margins

For academic or industrial labs pursuing non-opioid analgesics with reduced GI toxicity, ethyl (4-oxo-3(4H)-quinazolinyl)acetate serves as the entry point to pyrazole-fused quinazolinones that outperform both acetylsalicylic acid and phenylbutazone in pain models while exhibiting significantly lower ulcerogenic potential [1]. The ethyl ester can be converted to the corresponding hydrazide and cyclized to yield 2-substituted pyrazole derivatives; these derivatives have demonstrated statistical superiority over NSAID comparators in the phenylbenzoquinone writhing test [1]. Simple quinazolin-4(3H)-ones without the N3-substitution show only modest analgesia and lack the pronounced NSAID-superiority observed with the N3-ethyl acetate derivatives [2]. This specific compound is therefore the required starting material for any program aiming to recapitulate this validated analgesic phenotype.

PROTAC Linker and Chemical Biology Tool Synthesis

Chemical biologists designing PROTACs or affinity probes requiring a quinazolinone-based E3 ligase ligand or target-binding moiety should procure ethyl (4-oxo-3(4H)-quinazolinyl)acetate as the preferred intermediate. The ethyl ester can be selectively hydrolyzed to the carboxylic acid for subsequent conjugation to amine-terminated linkers, or directly amidated to install diverse functional handles [1]. The corresponding carboxylic acid (CAS 14663-53-7) is commercially available but is less versatile for direct amidation and may require additional activation steps, increasing synthesis time and reducing overall yield [2]. The ester's balanced reactivity and solubility profile (cLogP ~1.5) facilitate purification and handling relative to the more polar acid, making it the practical choice for PROTAC construction where the quinazolinone serves as a recognition element [3].

Quote Request

Request a Quote for ethyl (4-oxo-3(4H)-quinazolinyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.